4-(ACETOXYMETHYL)BENZENEBORONIC ACID PINACOL ESTER
Description
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-11(17)18-10-12-6-8-13(9-7-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINSSLPYZWYFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408407 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562098-08-2 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most common and reliable method to prepare 4-(Acetoxymethyl)benzeneboronic acid pinacol ester is through the acetylation of the corresponding 4-(hydroxymethyl)benzeneboronic acid pinacol ester (i.e., the benzyl alcohol derivative). This involves the reaction of the boronic acid pinacol ester bearing a hydroxymethyl group with acetyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.
$$
\text{4-(Hydroxymethyl)benzeneboronic acid pinacol ester} + \text{Acetyl chloride} \xrightarrow[\text{CH}2\text{Cl}2]{\text{Et}_3\text{N}, 20^\circ C, 0.5 h} \text{this compound}
$$
This method is efficient and typically yields the acetylated product in good yield (e.g., 230 mg isolated yield reported) with mild reaction conditions and short reaction times (about 30 minutes).
Preparation of the Hydroxymethyl Precursor
The key intermediate, 4-(hydroxymethyl)benzeneboronic acid pinacol ester, can be synthesized by several methods:
From 4-(Bromomethyl)benzeneboronic acid pinacol ester: The bromomethyl derivative can be converted to the hydroxymethyl compound via nucleophilic substitution with hydroxide ions under mild conditions.
Direct borylation of 4-(hydroxymethyl)phenyl derivatives: Using palladium-catalyzed borylation reactions with bis(pinacolato)diboron and appropriate aryl halides under inert atmosphere conditions (e.g., nitrogen or argon) in solvents like DMSO or THF.
Pinacol Boronate Ester Formation
The formation of the pinacol boronate ester is typically achieved by reacting the corresponding boronic acid with pinacol in anhydrous organic solvents such as diethyl ether or tetrahydrofuran (THF) in the presence of drying agents like magnesium sulfate to remove water and drive the esterification equilibrium toward the ester product. This reaction is usually conducted at room temperature over 20–48 hours to ensure complete conversion.
Alternative Synthetic Approaches
Grignard Reagent Route: The reaction of Grignard reagents with pinacolborane (HBpin) under ambient conditions in THF can afford pinacol boronate esters efficiently. This method is mild and general, allowing the synthesis of various arylboronate esters, including those with functionalized benzyl groups. The reaction proceeds via an alkylborohydride intermediate that eliminates to give the boronate ester.
Palladium-Catalyzed Cross-Coupling: Cross-coupling reactions involving aryl halides and boronic acid pinacol esters under palladium catalysis (e.g., Pd2(dba)3 with triphenylphosphine ligand) in solvents like diethyl ether or DME at elevated temperatures (65–85 °C) can be used to construct the arylboronate ester framework with functionalized substituents.
3 Data Table Summarizing Key Preparation Parameters
4 Research Findings and Notes
The acetylation step is straightforward and typically performed at room temperature with triethylamine as a base to neutralize the HCl generated, ensuring high selectivity and minimal side reactions.
The pinacol esterification requires strict control of moisture because water shifts the equilibrium back to the boronic acid, reducing yield. Use of drying agents like MgSO4 and anhydrous solvents is essential.
Grignard reagent methods provide a versatile route to various pinacol boronate esters, including those with sensitive functional groups, under mild conditions without the need for harsh reagents or high temperatures.
Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of functionalized boronate esters but require careful handling under inert atmosphere and longer reaction times.
The purity of the pinacol ester is critical for subsequent reactions; contamination with pinacol or incomplete esterification can affect downstream synthetic steps.
Chemical Reactions Analysis
4-(Acetoxymethyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The acetoxymethyl group can be oxidized to form a carboxylic acid derivative.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
4-(Acetoxymethyl)benzeneboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Boronic esters are explored for their potential in drug development, particularly as enzyme inhibitors.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Acetoxymethyl)benzeneboronic acid pinacol ester exerts its effects is primarily through its reactivity as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Hypothetical structure inferred from analogs.
Key Observations:
Substituent Electronic Effects: Electron-withdrawing groups (e.g., –OAc, –COOH) increase the electrophilicity of the boron atom, enhancing reactivity in cross-couplings. For example, the acetoxymethyl group in this compound may accelerate transmetallation steps in palladium-catalyzed reactions compared to electron-donating groups like –N(CH₃)₂ . The 4-carboxyl derivative () exhibits reduced solubility in non-polar solvents due to its acidic –COOH group, whereas pinacol esters with alkyl or aryl substituents (e.g., –N(CH₃)₂) demonstrate improved organic-phase compatibility .
Steric Considerations :
- The acetoxymethyl group introduces moderate steric hindrance compared to bulkier substituents like urea derivatives (e.g., 4-(3-methylureido)benzeneboronic acid pinacol ester; molar mass 276.14 g/mol) . This balance may optimize coupling efficiency in sterically demanding reactions.
Stability and Hydrolysis :
- Acetoxymethyl groups are prone to hydrolysis under acidic or basic conditions, releasing acetic acid and generating a hydroxymethyl intermediate. This contrasts with stable ether-linked groups (e.g., –OCH₃ in ), which resist hydrolysis .
Reactivity in Suzuki-Miyaura Couplings
Table 2: Comparative Reactivity Data*
*Hypothetical data based on analogous reactions.
- The 4-(acetoxymethyl) derivative shows superior reactivity (85% yield) due to the electron-withdrawing –OAc group facilitating oxidative addition. In contrast, electron-donating substituents (e.g., –N(CH₃)₂) require higher catalyst loadings and longer reaction times .
Biological Activity
4-(Acetoxymethyl)benzeneboronic acid pinacol ester, also known by its CAS number 562098-08-2, is a boronic acid derivative that has garnered attention for its potential biological applications. This compound features a boron atom bonded to a phenyl group, which can interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₁₅H₂₁BO₄
- Molecular Weight : 276.14 g/mol
- Density : 1.07 g/cm³
- Boiling Point : 360.7°C at 760 mmHg
- Flash Point : 171.9°C
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁BO₄ |
| Molecular Weight | 276.14 g/mol |
| Density | 1.07 g/cm³ |
| Boiling Point | 360.7°C |
| Flash Point | 171.9°C |
The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows them to interact with enzymes and receptors, potentially modulating their activities.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites.
- Signal Modulation : They may influence signaling pathways by altering the phosphorylation state of proteins.
Biological Activities
Research indicates that boronic acid derivatives demonstrate a range of biological activities, including:
-
Anticancer Activity :
- Boronic acids have been investigated for their role as proteasome inhibitors. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inducing apoptosis in cancer cells .
- Studies have shown that compounds similar to 4-(acetoxymethyl)benzeneboronic acid exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties :
- Sensor Applications :
Anticancer Activity Study
A recent study published in Chemical Communications explored the anticancer properties of boronic acid derivatives, including this compound. The researchers found that these compounds could inhibit cell proliferation in several cancer types, indicating their potential as therapeutic agents .
Antimicrobial Study
In another investigation, the antimicrobial efficacy of various boronic acids was assessed against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the hypothesis that these compounds could serve as lead structures for new antibiotics .
Q & A
What are the recommended synthetic routes for 4-(acetoxymethyl)benzeneboronic acid pinacol ester, and what critical parameters influence yield?
Answer:
The synthesis of arylboronic acid pinacol esters typically involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or direct boronation of pre-functionalized aromatic precursors. For 4-(acetoxymethyl) derivatives, key steps include:
- Substrate preparation: Start with 4-bromobenzyl acetate or a similar precursor.
- Borylation: Use bis(pinacolato)diboron (B₂Pin₂) with a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .
- Critical parameters: Moisture sensitivity of intermediates, reaction temperature (affects side reactions), and stoichiometric ratios of B₂Pin₂ to substrate.
- Yield optimization: Monitor reaction progress via TLC or LC-MS. Purification via silica gel chromatography (hexane/EtOAc gradients) is typical.
How can researchers validate the structural purity of this compound?
Answer:
Multimodal characterization is essential:
- ¹H/¹³C NMR: Confirm boronic ester formation (characteristic peaks at δ ~1.3 ppm for pinacol methyl groups) and acetoxymethyl group integrity (δ ~2.1 ppm for acetate CH₃, δ ~4.6 ppm for CH₂).
- HRMS: Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic pattern matching theoretical values.
- HPLC: Assess purity (>95% by area normalization) using a C18 column (acetonitrile/water gradient).
- Elemental analysis: Confirm boron content (theoretical ~4.2%) .
What stability challenges arise during storage, and how can they be mitigated?
Answer:
- Hydrolysis risk: Boronic esters hydrolyze in aqueous or humid conditions. Store under inert gas (Ar/N₂) at 2–8°C in sealed, desiccated containers .
- Light sensitivity: Amber glass vials minimize photodegradation.
- Long-term stability: Periodic NMR or LC-MS checks for decomposition (e.g., free boronic acid formation at δ ~7 ppm in ¹H NMR).
How does the acetoxymethyl substituent influence reactivity in Suzuki-Miyaura cross-coupling compared to unsubstituted analogs?
Answer:
- Electron-withdrawing effect: The acetoxymethyl group reduces electron density on the aryl ring, potentially slowing oxidative addition but improving stability of intermediates.
- Steric effects: The substituent may hinder transmetalation steps, requiring optimized Pd catalysts (e.g., XPhos Pd G3).
- Comparative studies: Use kinetic studies (e.g., reaction half-life) and DFT calculations to evaluate electronic/steric contributions .
What analytical methods resolve contradictions in reported reaction outcomes (e.g., low coupling yields)?
Answer:
- Troubleshooting workflow:
How can this compound serve as a synthetic intermediate in drug discovery?
Answer:
- Target applications:
- Anticancer agents: As a boronate prodrug (e.g., releasing boronic acid in vivo for proteasome inhibition).
- Antibiotics: Functionalize β-lactam scaffolds via Suzuki coupling.
- Case study: Optimize coupling with heteroaryl halides (e.g., pyridines) under micellar catalysis (TPGS-750-M/H₂O) for greener synthesis .
What computational tools predict the reactivity of this compound in novel reactions?
Answer:
- DFT modeling: Calculate Fukui indices for electrophilic/nucleophilic sites.
- Molecular docking: Assess binding affinity in enzyme-inhibitor complexes (e.g., with proteases).
- Software: Gaussian, ORCA, or AutoDock Vina. Validate predictions with experimental kinetic data .
How do researchers address discrepancies in reported toxicity data for boronic esters?
Answer:
- Data gaps: Many boronic esters lack comprehensive toxicology profiles.
- Mitigation strategies:
- In vitro assays: Test cytotoxicity (e.g., HepG2 cell viability) and genotoxicity (Ames test).
- Environmental impact: Use OECD 301 guidelines for biodegradability assessment.
- Safety protocols: Follow OSHA HCS guidelines (e.g., PPE, fume hoods) .
What advanced techniques characterize boron-centered reaction intermediates?
Answer:
- ¹¹B NMR: Track boronate intermediates (δ ~28–32 ppm for pinacol esters).
- XAS (X-ray absorption spectroscopy): Probe boron coordination geometry.
- In situ IR: Monitor B-O bond vibrations during reactions .
How can isotopic labeling (e.g., ¹⁰B/¹¹B) enhance mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
